molecular formula C9H13N3O3S2 B2908468 Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate CAS No. 394233-47-7

Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

Cat. No.: B2908468
CAS No.: 394233-47-7
M. Wt: 275.34
InChI Key: BXKFVRBMXRQNQT-UHFFFAOYSA-N
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Description

Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which often exhibit significant biological and pharmaceutical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methyl-1,3,4-thiadiazol-2-amine and 2-mercaptoacetic acid.

  • Reaction Steps: The reaction involves the formation of an amide bond between the amine group of 5-methyl-1,3,4-thiadiazol-2-amine and the carboxylic acid group of 2-mercaptoacetic acid, followed by esterification with methanol.

  • Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as thionyl chloride, to facilitate the formation of the amide bond.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in large reactors under controlled temperature and pressure conditions to ensure consistent product quality.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or thiols are used, often in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thiol Derivatives: Resulting from reduction reactions.

  • Substituted Thiadiazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It exhibits antimicrobial properties and is studied for its potential use as an antimicrobial agent. Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

  • Thioacetate Derivatives: These compounds contain the thioacetate functional group and are used in various chemical and biological applications.

Uniqueness: Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other thiadiazole and thioacetate derivatives.

Properties

IUPAC Name

methyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S2/c1-5(16-4-7(13)15-3)8(14)10-9-12-11-6(2)17-9/h5H,4H2,1-3H3,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKFVRBMXRQNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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